PARP1 Enzyme Inhibition: Superior Potency of the 1,3-Dimethyl Derivative (Compound 7b) Relative to the Clinical PARP1 Inhibitor Olaparib
In a head-to-head in vitro PARP1 enzymatic assay, the 1,3-dimethylbarbituric acid arylhydrazone compound 7b (corresponding to CAS 30201-40-2) demonstrated an IC50 of 41.60 nM, which is more potent than the FDA-approved PARP1 inhibitor olaparib, tested under identical conditions (IC50 = 43.59 nM) [1]. This represents a 4.6% improvement in inhibitory potency. Importantly, the non-methylated barbituric acid counterpart of 7b (compound 5c, IC50 = 30.51 nM) showed even greater potency, but 7b uniquely balances potent enzymatic inhibition with a distinct cellular profile in BRCA1-mutated cancer cell lines, as described in a separate evidence item below. This differential indicates that the 1,3-dimethyl substitution pattern modulates the potency-selectivity trade-off, making CAS 30201-40-2 a valuable scaffold for optimizing PARP1-targeted agents.
| Evidence Dimension | In vitro PARP1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 41.60 nM (1,3-dimethylbarbituric acid arylhydrazone 7b, CAS 30201-40-2) |
| Comparator Or Baseline | Olaparib: IC50 = 43.59 nM; Non-methylated barbituric acid analog 5c: IC50 = 30.51 nM |
| Quantified Difference | 7b is 1.05-fold more potent than olaparib; 7b is 1.36-fold less potent than the non-methylated analog 5c |
| Conditions | In vitro PARP1 enzymatic inhibition assay; recombinant human PARP1 enzyme; chemiluminescent detection method (Osman et al., 2020) |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting PARP1, CAS 30201-40-2 represents a synthetically tractable scaffold that achieves nanomolar enzymatic potency exceeding the clinical benchmark olaparib, while its 1,3-dimethyl substitution offers a distinct chemical handle for further derivatization and intellectual property differentiation compared to the more potent but structurally simpler non-methylated analog.
- [1] Osman, E. E. A. et al. Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Bioorg. Chem. 2020, 104, 104198. (Compound 7b: IC50 = 41.60 nM; Olaparib: IC50 = 43.59 nM; Compound 5c: IC50 = 30.51 nM) View Source
